molecular formula C10H6Cl3N B033531 2-Methyl-4,7,8-trichloroquinoline CAS No. 108097-02-5

2-Methyl-4,7,8-trichloroquinoline

Cat. No. B033531
M. Wt: 246.5 g/mol
InChI Key: YWSNYNKOWMWXRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including 2-Methyl-4,7,8-trichloroquinoline, often involves complex reactions under specific conditions. For example, the synthesis of related compounds has been achieved through reactions involving aromatic nucleophilic displacement of chlorine atoms of triazine derivatives, showcasing the typical methodologies for quinoline synthesis (Bhat et al., 2016).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for understanding their chemical behavior and potential applications. Studies involving X-ray crystallography have provided detailed insights into the molecular structures of these compounds, revealing the influence of different substituents on their molecular conformation and intermolecular interactions (Małecki et al., 2010).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, which are essential for their functionalization and application in different areas. Reactions such as nucleophilic aromatic substitution (SNAr) and reactions with different reagents like thionyl chloride have been explored to modify the chemical structures and properties of these compounds for specific purposes (Al-Shaar et al., 1988).

Physical Properties Analysis

The physical properties of 2-Methyl-4,7,8-trichloroquinoline and its derivatives, such as solubility, melting point, and crystal structure, are critical for their application in various fields. Detailed structural investigations have shown how different substituents affect these physical properties, impacting their usability in specific applications (Yamuna et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of quinoline derivatives. Studies on the synthesis and reactivity of compounds like 2-Methyl-4,7,8-trichloroquinoline provide insights into their chemical behavior, facilitating the development of novel materials and pharmaceuticals (Toche et al., 2010).

Scientific Research Applications

Synthetic Chemistry and Material Science Applications

  • Synthesis and Characterization of Complexes : Novel ligands derived from quinoline, including those related to 2-Methyl-4,7,8-trichloroquinoline, have been synthesized for the development of metal complexes with potential antimicrobial activities. These complexes have been characterized using various spectroscopic techniques, demonstrating the versatility of quinoline derivatives in forming biologically active compounds (Patel & Patel, 2017).

  • Luminescence Properties : The coordination of quinoline derivatives with metals such as Pb(II) has been explored, leading to the development of materials exhibiting single-component white light luminescence. This study highlights the potential of these compounds in creating advanced materials for optoelectronic applications (Chen et al., 2015).

  • Corrosion Inhibition : Quinoline derivatives have been studied for their ability to inhibit corrosion in metals, offering a potential application in protecting industrial materials. These compounds form protective layers on metal surfaces, reducing corrosion in acidic environments (Rbaa et al., 2019).

Biomedical Research Applications

  • Antimicrobial Activities : Certain quinoline derivatives have demonstrated potent antimicrobial activities against a range of bacteria and fungi, suggesting their utility in developing new antimicrobial agents. This includes the potential development of natural preservatives against foodborne bacteria, leveraging the structural versatility of quinoline compounds (Kim et al., 2014).

  • Molecular Docking and Inhibitory Studies : The therapeutic potentials of quinoline derivatives have been explored through molecular docking studies, revealing their interactions with biological targets. This approach has elucidated the mechanisms through which these compounds exhibit biological activities, including inhibition of enzymes relevant to disease processes (Wen et al., 2022).

Safety And Hazards

The safety data sheet for 2-Methyl-4,7,8-trichloroquinoline suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

4,7,8-trichloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3N/c1-5-4-8(12)6-2-3-7(11)9(13)10(6)14-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSNYNKOWMWXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=C(C2=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588898
Record name 4,7,8-Trichloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4,7,8-trichloroquinoline

CAS RN

108097-02-5
Record name 4,7,8-Trichloro-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108097-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,8-Trichloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108097-02-5
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